

A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds

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Compound of Interest		
Compound Name:	7-Bromochroman-3-OL	
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While the specific X-ray crystallography data for **7-Bromochroman-3-ol** derivatives remains elusive in publicly accessible databases, a comparative analysis of other brominated heterocyclic compounds offers valuable insights into the structural impact of bromine substitution and the methodologies employed in their characterization. This guide provides a comparative overview of the crystallographic data and experimental protocols for three distinct classes of brominated heterocyclic compounds: a chromone, a chalcone, and a pyrazolotriazine derivative.

Comparative Crystallographic Data

The introduction of a bromine atom significantly influences the crystal packing and intermolecular interactions of organic molecules. The following table summarizes the key crystallographic parameters for representative brominated heterocyclic compounds, showcasing the diversity in their solid-state structures.



Comp ound Name	Chemi cal Formul a	Crystal Syste m	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volum e (ų)
7- Bromo- 4-oxo- 4H- chrome ne-3- carbald ehyde[1]	C10H5Br O3	Monocli nic	P21/c	3.8580(18)	6.054(4)	37.268(13)	90.39(4	870.4(8)
(E)-1- (4- Bromop henyl)b ut-2-en- 1- one[2]	C10H9Br O	Triclinic	P-1	5.9172(3)	7.5758(6)	33.1334 (16)	93.666(5)	1482.2(16)
7- Bromo- 3-tert- butylpyr azolo[5, 1-c][1] [3] [4]triazi ne[5]	C9H11Br N4	Monocli nic	P21/n	-	-	-	-	-

Note: Complete unit cell parameters for 7-Bromo-3-tert-butylpyrazolo[5,1-c][1][3][4]triazine were not available in the provided search results.

Experimental Protocols



The synthesis and crystallographic analysis of these compounds follow established methodologies in organic chemistry and X-ray diffraction.

Synthesis

1. 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde:

This compound was synthesized by treating 4-bromo-2-hydroxyacetophenone with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction mixture was stirred for 14 hours at room temperature, followed by the addition of water to precipitate the product. The resulting solid was collected by filtration, washed with water, and dried.[3][6] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a 1,2-dichloroethane/cyclohexane solution at room temperature.[6]

2. (E)-1-(4-Bromophenyl)but-2-en-1-one:

This chalcone derivative was prepared via a Friedel–Crafts acylation reaction. Bromobenzene was reacted with crotonyl chloride in carbon disulfide (CS₂) with aluminum chloride (AlCl₃) as the catalyst. The reaction mixture was heated under reflux for 24 hours. After workup with ice and hydrochloric acid, the product was extracted with ethyl acetate, and the organic layer was washed and dried. The crude product was purified by distillation under reduced pressure, and colorless single crystals were obtained by storing the distillate at a low temperature.[2][7]

3. 7-Bromo-3-tert-butylpyrazolo[5,1-c][1][3][4]triazine:

The synthesis of this class of compounds involves a multi-step process. A key step is the reduction of a triazine carbonyl group followed by dehydrative aromatization in an acidic medium.[5] For X-ray analysis, crystals were grown by slow evaporation from a saturated solution in an ethyl acetate/dimethylsulfoxide mixture (10:1 v/v).

X-ray Crystallography

The determination of the crystal structures for these compounds generally involves the following steps:

 Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

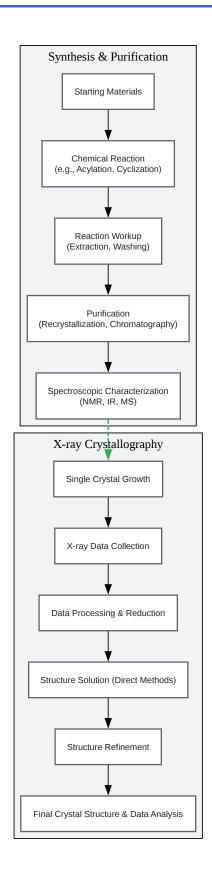


- Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). A CCD area detector is used to collect the diffraction data as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]
- Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of small organic molecules.





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A generalized workflow for the synthesis and X-ray crystallography of organic compounds.



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